molecular formula C58H78N14O10 B10848392 DprwFwLL-NH2

DprwFwLL-NH2

Cat. No.: B10848392
M. Wt: 1131.3 g/mol
InChI Key: CZJDWLOOIMAJCD-JXDKTPIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DprwFwLL-NH2 is a synthetic peptide inhibitor targeting the Growth Hormone Secretagogue Receptor 1 (GHSR), a key regulator of growth hormone secretion and appetite modulation . The compound belongs to a class of modified peptides featuring a conserved "wFwLL" motif, where "w" denotes D-tryptophan (D-Trp), "F" represents phenylalanine, and "L" is leucine. The N-terminal residue varies across analogs (e.g., Dpr, A, D, H), while the C-terminal amidation (-NH2) enhances metabolic stability. This compound specifically incorporates diaminopropionic acid (Dpr) at the N-terminus, a structural modification hypothesized to influence receptor binding affinity and solubility due to its additional amino group .

Properties

Molecular Formula

C58H78N14O10

Molecular Weight

1131.3 g/mol

IUPAC Name

(3S)-3-amino-4-[(2R)-2-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid

InChI

InChI=1S/C58H78N14O10/c1-32(2)24-43(50(60)75)67-52(77)44(25-33(3)4)68-54(79)47(28-36-31-65-41-19-11-9-17-38(36)41)71-53(78)45(26-34-14-6-5-7-15-34)69-55(80)46(27-35-30-64-40-18-10-8-16-37(35)40)70-51(76)42(20-12-22-63-58(61)62)66-56(81)48-21-13-23-72(48)57(82)39(59)29-49(73)74/h5-11,14-19,30-33,39,42-48,64-65H,12-13,20-29,59H2,1-4H3,(H2,60,75)(H,66,81)(H,67,77)(H,68,79)(H,69,80)(H,70,76)(H,71,78)(H,73,74)(H4,61,62,63)/t39-,42+,43-,44-,45-,46+,47+,48+/m0/s1

InChI Key

CZJDWLOOIMAJCD-JXDKTPIUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H]6CCCN6C(=O)[C@H](CC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)NC(=O)C6CCCN6C(=O)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DprwFwLL-NH2 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: DprwFwLL-NH2 undergoes various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: Amino acid residues within the peptide can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Various reagents depending on the specific functional group being substituted.

Major Products Formed:

Scientific Research Applications

DprwFwLL-NH2 has several scientific research applications:

Mechanism of Action

DprwFwLL-NH2 exerts its effects by binding to the growth hormone secretagogue receptor type 1 (GHSR-1a). This receptor is involved in the regulation of growth hormone release, appetite, and energy homeostasis. By acting as an inverse agonist, this compound reduces the constitutive activity of GHSR-1a, leading to decreased signaling through pathways such as the inositol phosphate pathway .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of GHSR Inhibitors

Compound Name N-Terminal Residue Key Structural Feature Hypothesized Impact on Activity Reference
This compound Diaminopropionic acid (Dpr) Additional amino group Enhanced solubility or binding interactions
AwFwLL-NH2 Alanine (A) Small, non-polar side chain Reduced steric hindrance; potential for higher selectivity
DwFwLL-NH2 Aspartic acid (D) Negatively charged carboxylate group Improved aqueous solubility; possible ionic interactions with GHSR
HwFwLL-NH2 Histidine (H) Imidazole ring (pH-sensitive) pH-dependent binding; modulation of receptor activation
KwFwLL-NH2 Lysine (K) Positively charged amino group Enhanced membrane permeability; ionic interactions with GHSR
QwFwLL-NH2 Glutamine (Q) Polar amide side chain Stabilized hydrogen bonding with receptor

Key Findings:

Structural Determinants of Activity: The N-terminal residue critically influences interactions with GHSR’s ligand-binding pocket. Charged residues (e.g., DwFwLL-NH2, KwFwLL-NH2) likely improve solubility and pharmacokinetics, whereas non-polar residues (e.g., AwFwLL-NH2) may favor blood-brain barrier penetration due to reduced polarity .

Hypothesized Trade-offs :

  • While DwFwLL-NH2’s aspartic acid could improve solubility, its negative charge might reduce membrane permeability compared to lysine-containing KwFwLL-NH2 .
  • HwFwLL-NH2’s histidine introduces pH-dependent activity, which could limit efficacy in physiological environments with variable pH (e.g., gastrointestinal tract) .

Further studies referenced in source [36] are required to validate these hypotheses.

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